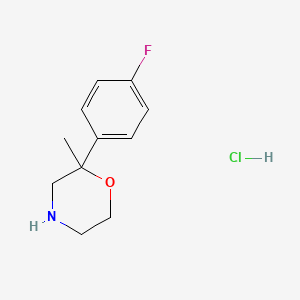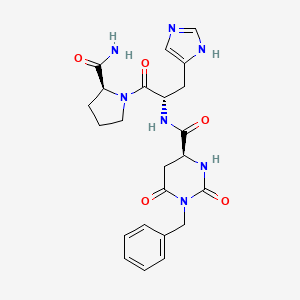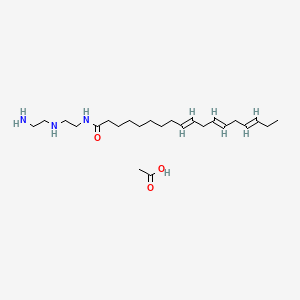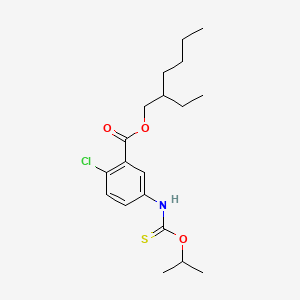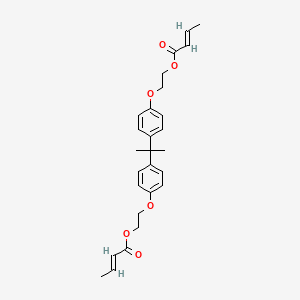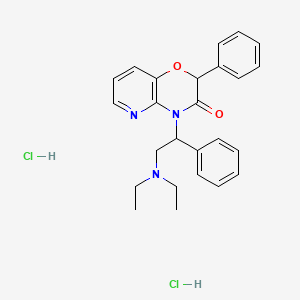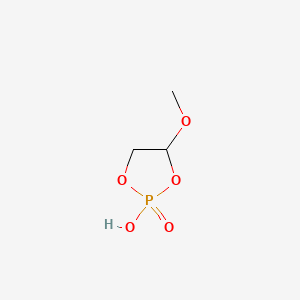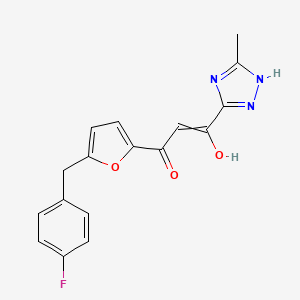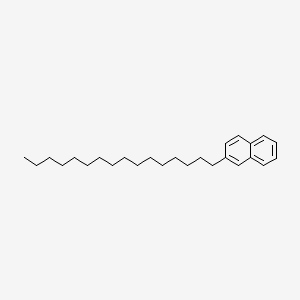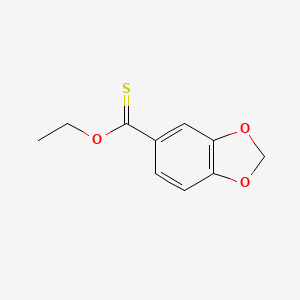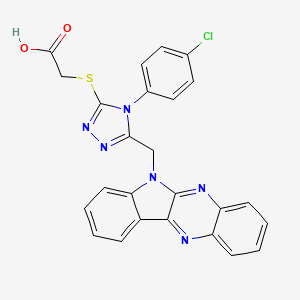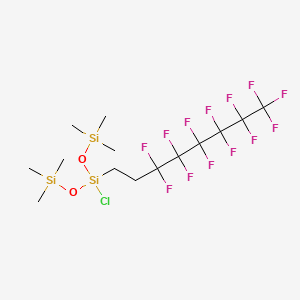
29-((1,1,3,3-Tetramethylbutyl)phenoxy)-3,6,9,12,15,18,24,27-nonoxanonacosan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
29-[(1,1,3,3-tetramethylbutyl)phenoxy]-3,6,9,12,15,18,24,27-nonoxanonacosan-1-ol is a complex organic compound with the molecular formula C₃₄H₆₂O₁₁ and a molecular weight of 646.84948 g/mol . This compound is known for its unique structure, which includes a phenoxy group attached to a long polyether chain. It is used in various industrial and scientific applications due to its surfactant properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 29-[(1,1,3,3-tetramethylbutyl)phenoxy]-3,6,9,12,15,18,24,27-nonoxanonacosan-1-ol typically involves the reaction of 1,1,3,3-tetramethylbutylphenol with a polyether chain precursor. The reaction is carried out under controlled conditions to ensure the correct attachment of the phenoxy group to the polyether chain. The process may involve the use of catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity. The final product is purified using techniques such as distillation, crystallization, or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
29-[(1,1,3,3-tetramethylbutyl)phenoxy]-3,6,9,12,15,18,24,27-nonoxanonacosan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the phenoxy group or the polyether chain.
Substitution: The phenoxy group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phenolic compounds, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
29-[(1,1,3,3-tetramethylbutyl)phenoxy]-3,6,9,12,15,18,24,27-nonoxanonacosan-1-ol has several scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions to stabilize emulsions and enhance reaction rates.
Biology: Employed in biological studies to investigate the effects of surfactants on cell membranes and protein interactions.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Mécanisme D'action
The mechanism of action of 29-[(1,1,3,3-tetramethylbutyl)phenoxy]-3,6,9,12,15,18,24,27-nonoxanonacosan-1-ol involves its surfactant properties. The compound can reduce the surface tension of aqueous solutions, allowing it to interact with hydrophobic and hydrophilic molecules. This interaction can disrupt cell membranes, enhance the solubility of hydrophobic compounds, and stabilize emulsions. The molecular targets and pathways involved include interactions with lipid bilayers and protein structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nonylphenol ethoxylates: Similar in structure but with different alkyl groups and polyether chain lengths.
Octylphenol ethoxylates: Another class of surfactants with shorter alkyl chains.
Polyethylene glycol: A simpler polyether compound without the phenoxy group.
Uniqueness
29-[(1,1,3,3-tetramethylbutyl)phenoxy]-3,6,9,12,15,18,24,27-nonoxanonacosan-1-ol is unique due to its specific combination of a bulky alkyl group and a long polyether chain. This structure provides distinct surfactant properties, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
38723-96-5 |
|---|---|
Formule moléculaire |
C34H62O11 |
Poids moléculaire |
646.8 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C34H62O11/c1-33(2,3)30-34(4,5)31-8-6-7-9-32(31)45-29-28-44-27-26-43-25-24-42-23-22-41-21-20-40-19-18-39-17-16-38-15-14-37-13-12-36-11-10-35/h6-9,35H,10-30H2,1-5H3 |
Clé InChI |
JKSHIDBMJVKEIT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(C)(C)C1=CC=CC=C1OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


